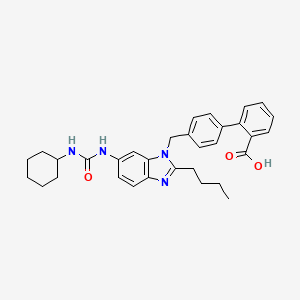

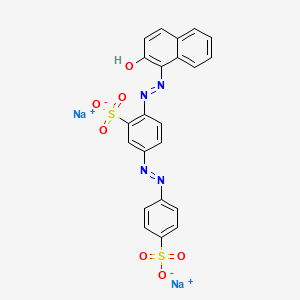

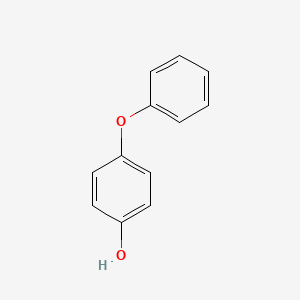

![molecular formula C19H25N5O8S2 B1667055 N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide;methanesulfonic acid CAS No. 265986-98-9](/img/structure/B1667055.png)

N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide;methanesulfonic acid

Overview

Description

BIIB 513 is a selective inhibitor of the sodium-hydrogen exchanger-1 (NHE-1). This compound is a benzoylguanidine derivative of the clinically employed diuretic amiloride. It has been studied for its potential cardioprotective effects, particularly in the context of myocardial ischemia and reperfusion injury .

Preparation Methods

The synthesis of BIIB 513 involves the preparation of benzoylguanidine derivatives. The specific synthetic routes and reaction conditions are proprietary to the pharmaceutical company Boehringer Ingelheim GmbH, which holds the patents for this compound . Industrial production methods typically involve multi-step organic synthesis processes, including the formation of the benzoylguanidine core structure and subsequent functionalization to achieve the desired selectivity and potency.

Chemical Reactions Analysis

BIIB 513 primarily undergoes reactions typical of benzoylguanidine derivatives. These include:

Oxidation and Reduction:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine moiety.

Hydrolysis: Under acidic or basic conditions, BIIB 513 can hydrolyze to yield its constituent amines and carboxylic acids.

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and various oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions employed but generally include simpler organic molecules derived from the benzoylguanidine structure .

Scientific Research Applications

BIIB 513 has been extensively studied for its cardioprotective effects. It has shown promise in reducing ischemia-induced arrhythmias and myocardial infarction in animal models. The compound’s ability to inhibit the sodium-hydrogen exchanger-1 (NHE-1) makes it a valuable tool in cardiovascular research .

In addition to its cardioprotective effects, BIIB 513 has been investigated for its potential role in platelet aggregation and thrombus formation. Studies have shown that it does not significantly affect platelet aggregation or cyclic blood flow following arterial injury, suggesting a specific action on cardiac tissues rather than a broad systemic effect .

Mechanism of Action

BIIB 513 exerts its effects by selectively inhibiting the sodium-hydrogen exchanger-1 (NHE-1). This exchanger plays a crucial role in regulating intracellular pH and ion homeostasis in cardiac cells. During ischemia and reperfusion, NHE-1 activity increases, leading to intracellular sodium and calcium overload, which can cause cell injury and arrhythmias. By inhibiting NHE-1, BIIB 513 helps to maintain ion balance and reduce cellular damage during these events .

Comparison with Similar Compounds

BIIB 513 is similar to other NHE-1 inhibitors, such as EMD 85131. Both compounds are benzoylguanidine derivatives and exhibit cardioprotective effects by inhibiting NHE-1. BIIB 513 is noted for its higher potency and selectivity compared to other inhibitors .

Other similar compounds include:

Amiloride: A diuretic that also inhibits NHE-1 but with less specificity and potency.

Cariporide: Another NHE-1 inhibitor with cardioprotective properties but different pharmacokinetic profiles.

The uniqueness of BIIB 513 lies in its high selectivity for NHE-1 and its potent cardioprotective effects, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No. |

265986-98-9 |

|---|---|

Molecular Formula |

C19H25N5O8S2 |

Molecular Weight |

515.6 g/mol |

IUPAC Name |

N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide;methanesulfonic acid |

InChI |

InChI=1S/C18H21N5O5S.CH4O3S/c1-29(26,27)15-11-12(16(24)21-18(19)20)4-5-13(15)22-6-8-23(9-7-22)17(25)14-3-2-10-28-14;1-5(2,3)4/h2-5,10-11H,6-9H2,1H3,(H4,19,20,21,24);1H3,(H,2,3,4) |

InChI Key |

CIZHNWRBNREPCL-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCN(CC2)C(=O)C3=CC=CO3.CS(=O)(=O)O |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCN(CC2)C(=O)C3=CC=CO3.CS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

enzamide, N-(diaminomethylene)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)- benzamide-N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)methanesulfonate BIIB 513 BIIB-513 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

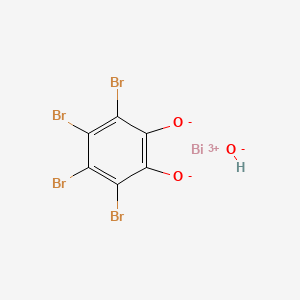

![2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid](/img/structure/B1666973.png)